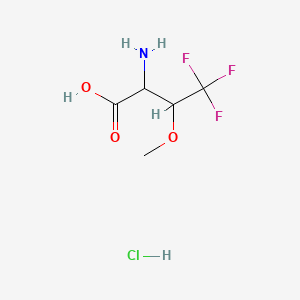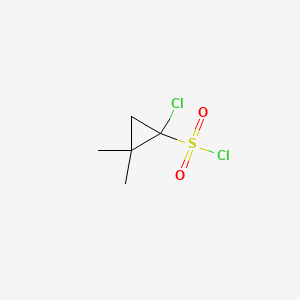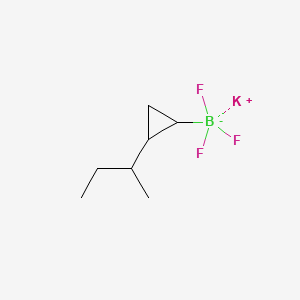![molecular formula C9H13ClF3NO2 B13493861 rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[320]heptane-1-carboxylate hydrochloride is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis using continuous flow reactors or other scalable techniques. The use of photochemistry, such as [2 + 2] cycloaddition, can also be employed to access new building blocks and facilitate large-scale production .
化学反応の分析
Types of Reactions
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it suitable for materials science applications, such as the development of novel polymers and coatings
作用機序
The mechanism of action of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides conformational rigidity, which can influence binding affinity and selectivity for specific receptors or enzymes .
類似化合物との比較
Similar Compounds
Rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride: Similar bicyclic structure but lacks the trifluoromethyl group.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions, these compounds have different functional groups and properties.
Uniqueness
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high lipophilicity and stability .
特性
分子式 |
C9H13ClF3NO2 |
|---|---|
分子量 |
259.65 g/mol |
IUPAC名 |
methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12F3NO2.ClH/c1-15-7(14)8-2-5(9(10,11)12)6(8)3-13-4-8;/h5-6,13H,2-4H2,1H3;1H/t5-,6+,8-;/m0./s1 |
InChIキー |
OGYBSAGICCBFQK-CLFDHOPQSA-N |
異性体SMILES |
COC(=O)[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
正規SMILES |
COC(=O)C12CC(C1CNC2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)


![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)





![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)

